![molecular formula C6H15ClN2O2 B1441794 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride CAS No. 1220017-95-7](/img/structure/B1441794.png)
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Overview
Description
“2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O2 . It is used in various fields due to its unique properties and potential contributions to advancements in diverse scientific studies.
Synthesis Analysis
The synthesis of a similar compound, (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, has been reported . The process involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride. The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .
Molecular Structure Analysis
The molecular structure of “2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride” can be represented by the molecular formula C6H15ClN2O2 . The average mass of the molecule is 182.648 Da .
Scientific Research Applications
Biomedical Research
This compound is utilized in biomedical research due to its biocompatibility and low toxicity. It serves as a precursor in the synthesis of various biologically active molecules and materials, such as hydrogels, which are used in drug delivery systems and tissue engineering .
Ionic Liquids Synthesis
It acts as a precursor in the synthesis of room-temperature ionic liquids. These ionic liquids have a range of applications, including electrolytes in batteries and solar cells, as well as solvents for chemical reactions and separations .
Coordination Chemistry
The compound is used as a ligand in coordination chemistry to form complexes with metals. These complexes can be used in catalysis, as well as in the design of new materials with specific magnetic, electronic, or optical properties .
Organic Synthesis
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. It can act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Crosslinking Agent
Due to its functional groups, it can act as a crosslinking agent in the formation of polymers. This is particularly useful in creating materials with enhanced mechanical strength or altered physical properties .
Hydrogel Formation
It is used in the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels have applications in medical devices, wound dressings, and as scaffolds for cell culture .
Sensor Development
The compound’s ability to bind with various substances makes it suitable for use in sensor development. Sensors based on this compound can be used for detecting ions, molecules, or environmental changes .
Pharmaceutical Research
In pharmaceutical research, it is used to modify the properties of active pharmaceutical ingredients, such as improving solubility or stability, which can enhance drug efficacy and delivery .
properties
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-2-8(3-4-9)6(10)5-7;/h9H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVIYKQWNEFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride | |
CAS RN |
1220017-95-7 | |
Record name | Acetamide, 2-amino-N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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